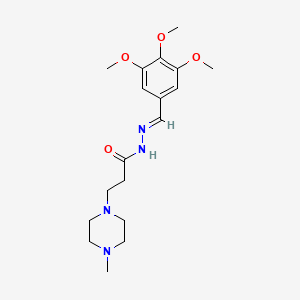
N-(4-acetylphenyl)-3,5-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3,5-diethoxybenzamide, also known as ethyl 4-acetyl-3,5-diethoxybenzoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multi-step process that involves the reaction of 4-acetylphenol with 3,5-diethoxybenzoyl chloride.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-3,5-diethoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. This leads to a reduction in the overall inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-(4-acetylphenyl)-3,5-diethoxybenzamide has also been found to possess several other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to possess antioxidant properties and can scavenge free radicals, which are involved in the development of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-acetylphenyl)-3,5-diethoxybenzamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for several inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetylphenyl)-3,5-diethoxybenzamide. One area of research is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use as an anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-3,5-diethoxybenzamide involves several steps. The first step involves the reaction of 4-acetylphenol with thionyl chloride to form 4-acetylphenyl chloride. The second step involves the reaction of 3,5-diethoxybenzoic acid with thionyl chloride to form 3,5-diethoxybenzoyl chloride. Finally, the two intermediates are reacted together in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3,5-diethoxybenzamide has been found to possess several potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3,5-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-14(7-9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPKKPUNVOQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3,5-diethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)

![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)